N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide is a complex organic compound notable for its potential applications in various scientific fields. It is classified as an indole derivative, which is a significant structural motif in many biologically active compounds. The compound's unique structure combines an indole moiety with a trifluoromethylbenzamide group, enhancing its chemical properties and potential biological activity.
The compound can be identified by its CAS Number 1021210-38-7 and has a molecular formula of with a molecular weight of approximately 310.4 g/mol. It falls under the category of indole derivatives, which are known for their diverse biological activities, including anticancer and antimicrobial properties. The presence of the trifluoromethyl group further classifies it within compounds that exhibit unique electronic and steric properties, making it a subject of interest in medicinal chemistry and drug development.
The synthesis of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide typically involves several key steps:
This multi-step synthetic route allows for the precise construction of the compound's complex structure while enabling modifications to enhance its biological activity.
The molecular structure of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide can be represented using various structural notations:
BZWKMXFQCNYHGN-UHFFFAOYSA-N
CC(C)(C)C(=O)N1CCc2ccc(NC(=O)c3cc(F)(F)F)cc21
This structure features a bicyclic indole framework fused with a benzene ring substituted with a trifluoromethyl group. The presence of these functional groups contributes to its potential reactivity and biological interactions.
The chemical reactivity of N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide can be explored through various reaction pathways:
These reactions highlight the compound's versatility in synthetic chemistry and its potential for further modifications to enhance biological activity.
The mechanism of action for N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide is not fully elucidated but is believed to involve:
Research into its pharmacodynamics and pharmacokinetics remains crucial for understanding its full potential in medicinal applications.
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide exhibits several notable physical and chemical properties:
These properties influence its behavior in various chemical environments and biological systems.
N-[1-(2,2-dimethylpropanoyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide has potential applications in: